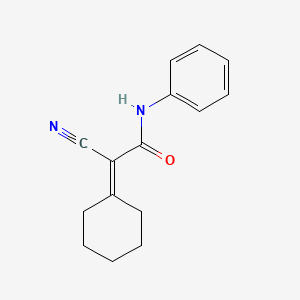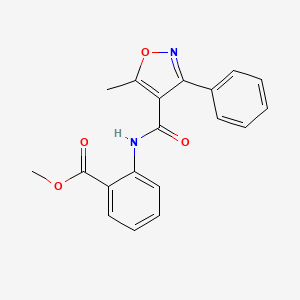![molecular formula C14H9F3N2O3 B5508954 4-{[3-(Trifluoromethyl)phenyl]carbamoyl}pyridine-3-carboxylic acid](/img/structure/B5508954.png)
4-{[3-(Trifluoromethyl)phenyl]carbamoyl}pyridine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[3-(Trifluoromethyl)phenyl]carbamoyl}pyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C14H9F3N2O3 and its molecular weight is 310.23 g/mol. The purity is usually 95%.
The exact mass of the compound 4-({[3-(trifluoromethyl)phenyl]amino}carbonyl)nicotinic acid is 310.05652664 g/mol and the complexity rating of the compound is 428. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Hepatic Toxicity and Metabolic Function
Nicotinic acid, a derivative of vitamin B3, plays a crucial role in metabolism as a precursor for nicotinamide adenine dinucleotide (NAD). It has been explored for its therapeutic potential in treating conditions like schizophrenia without evident toxicity. However, its precursor has been associated with liver function abnormalities when used in large doses, highlighting the significance of understanding its metabolic effects and potential hepatic toxicity (Winter & Boyer, 1973).
Lipid Regulation and Cardiovascular Health
Studies have demonstrated the efficacy of nicotinic acid in regulating serum lipid levels, offering potential benefits in managing hyperlipidemia. Its impact on fasting serum lipid levels across various types of hyperlipoproteinemia has shown promising lipid-lowering responses, notably in patients with Type V and Type III hyperlipoproteinemia, suggesting its applicability in cardiovascular health management (Carlson & Oro, 1973).
Flushing Mitigation in Dyslipidemia Treatment
Nicotinic acid's use is often limited by the flushing it induces, mediated primarily by prostaglandin D2. Research into the prostaglandin D2 receptor 1 antagonist laropiprant combined with extended-release niacin has shown effectiveness in reducing this side effect without altering the lipid-modifying benefits of niacin, thus improving patient compliance in dyslipidemia treatments (Paolini et al., 2008).
NAD+ Metabolism and Bioavailability
Nicotinic acid and its derivatives have been explored for their role in enhancing NAD+ metabolism, crucial for cellular energy and repair mechanisms. Research on nicotinamide riboside, a form of vitamin B3, highlights its superior pharmacokinetics compared to nicotinic acid in elevating hepatic NAD+ levels, pointing towards its potential in therapeutic applications aimed at boosting cellular metabolism and combating age-related decline (Trammell et al., 2016).
Atherosclerosis and Vascular Function
The therapeutic application of high-dose nicotinic acid in cardiovascular disease management, particularly in conjunction with statin therapy, has been assessed through its effects on atherosclerosis progression and vascular function. Studies utilizing magnetic resonance imaging have revealed that nicotinic acid can significantly reduce carotid wall area, suggesting a potential role in atherosclerosis treatment strategies (Lee et al., 2009).
特性
IUPAC Name |
4-[[3-(trifluoromethyl)phenyl]carbamoyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N2O3/c15-14(16,17)8-2-1-3-9(6-8)19-12(20)10-4-5-18-7-11(10)13(21)22/h1-7H,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZEHURLOFLEITK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=C(C=NC=C2)C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[4-({3-[(4-fluorobenzyl)oxy]-1-azetidinyl}carbonyl)phenyl]-2-methyl-2-butanol](/img/structure/B5508874.png)
![N-(3,5-dimethylphenyl)-4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5508882.png)
![2-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl-4-hydroxy-1H-pyrimidin-6-one](/img/structure/B5508892.png)

![3-methyl-1H-pyrazole-4,5-dione 4-[(2-chloro-3-pyridinyl)hydrazone]](/img/structure/B5508898.png)
![1-tert-butyl-4-{[3-(3-methylphenoxy)-1-azetidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5508901.png)
![7-[(5-methyl-2-phenyl-1H-imidazol-4-yl)carbonyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5508904.png)
![2-{1-[2-(4-morpholinyl)ethyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5508920.png)
![{4-[(2-methoxy-4-methyl-1,3-thiazol-5-yl)carbonyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5508930.png)



![2-{2-[(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl]-2-oxoethyl}-4,5-diphenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5508959.png)

